molecular formula C18H15ClFN3O2 B277503 N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B277503
M. Wt: 359.8 g/mol
InChI Key: ITEBSXTUCUOPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Also known as CFTR corrector, this compound has been studied extensively for its ability to enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is critical for maintaining the fluid and electrolyte balance in various tissues, including the lungs, pancreas, and intestines. Mutations in the CFTR gene can cause cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 individuals worldwide. CFTR correctors such as N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide have the potential to restore the function of CFTR and improve the quality of life for CF patients.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide acts as a N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide corrector by binding to the mutant N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protein and promoting its proper folding and trafficking to the cell surface. Mutations in the N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide gene can cause the protein to misfold and be degraded by the cell, leading to a loss of function. N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors such as N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can prevent this degradation and increase the amount of functional N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protein on the cell surface.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide activity in CF patient-derived cells and animal models of CF. This increase in N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide activity can lead to improved fluid and electrolyte balance in various tissues, including the lungs, pancreas, and intestines. In preclinical studies, N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors such as N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide have also been shown to reduce inflammation and improve mucus clearance in the lungs of CF animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its specificity for N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protein. This compound has been shown to selectively bind to mutant N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protein and promote its proper folding and trafficking, without affecting other ion channels or transporters. However, one limitation of using N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors such as N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is the potential for off-target effects. These compounds can interact with other proteins and pathways in the cell, leading to unintended effects.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and other N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors. One area of focus is the development of combination therapies that target multiple aspects of N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide dysfunction, including N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors, potentiators, and stabilizers. Another future direction is the optimization of N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors for specific CF mutations, as different mutations can have different effects on N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protein folding and trafficking. Additionally, there is a need for further research on the long-term safety and efficacy of N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors in CF patients, as well as their potential applications in other diseases that involve ion channel dysfunction.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves several steps, including the reaction of 3-chloro-4-fluoroaniline with ethyl 4-bromobutyrate to form N-(3-chloro-4-fluorophenyl)-4-bromobutanamide. This intermediate is then reacted with potassium phthalimide and subsequently hydrolyzed to form N-(3-chloro-4-fluorophenyl)-4-phthalimidobutanamide. The final step involves the reaction of this intermediate with hydrazine hydrate and phenyl isocyanate to form N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in CF. CF is caused by mutations in the N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide gene that result in defective or absent N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protein. N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors such as N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide have been shown to improve the folding and trafficking of mutant N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protein to the cell surface, thereby restoring its function as a chloride ion channel. In preclinical studies, N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide activity in CF patient-derived cells and animal models of CF. Clinical trials are currently underway to evaluate the safety and efficacy of N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide correctors in CF patients.

properties

Molecular Formula

C18H15ClFN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C18H15ClFN3O2/c19-14-11-13(9-10-15(14)20)21-16(24)7-4-8-17-22-18(23-25-17)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,21,24)

InChI Key

ITEBSXTUCUOPGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=C(C=C3)F)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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